1,3-Diphenylisobenzofuran

Catalog No.
S567556
CAS No.
5471-63-6
M.F
C20H14O
M. Wt
270.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diphenylisobenzofuran

CAS Number

5471-63-6

Product Name

1,3-Diphenylisobenzofuran

IUPAC Name

1,3-diphenyl-2-benzofuran

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H

InChI Key

ZKSVYBRJSMBDMV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4

Synonyms

1,3-diphenylisobenzofuran, 1,3-DPBF

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4

Scavenger for Unstable Dienophiles in Diels-Alder Reactions:

DPBF acts as a highly reactive diene in Diels-Alder reactions: , readily capturing unstable and short-lived dienophiles. This characteristic makes it valuable for studying the reactivity of fleeting intermediates and exploring their potential for further chemical transformations. The pioneering work by Georg Wittig's group exemplifies this application, where DPBF reacted with the unstable cyclohexyne to form a tricyclic compound, ultimately leading to 9,10-diphenylcyclohexenonaphthalene after further processing [3].

1,3-Diphenylisobenzofuran is a polycyclic aromatic compound characterized by its unique structure, which features two phenyl groups attached to an isobenzofuran core. This compound appears as a yellow, crystalline solid that is sensitive to light and air. It is soluble in various organic solvents and exhibits significant fluorescence, particularly with a maximum absorption around 420 nm in solution. The compound is notable for its ability to scavenge reactive species and engage in diverse

DPBF's mechanism of action primarily revolves around its role as a diene in Diels-Alder reactions. During the reaction, the conjugated diene system of DPBF interacts with the dienophile through a concerted cycloaddition process, forming a new cyclic compound [].

In singlet oxygen detection, DPBF acts as a scavenger. The reactive singlet oxygen species interacts with the diene system of DPBF, leading to its consumption. By monitoring the decrease in DPBF concentration, researchers can indirectly measure the presence and concentration of singlet oxygen [].

1,3-Diphenylisobenzofuran is highly reactive and serves as a diene in Diels-Alder reactions. It can react with unstable dienophiles, leading to the formation of various polyaromatic compounds. Notable reactions include:

  • Diels-Alder Reactions: It reacts with compounds like acenaphthylene at elevated temperatures to yield products such as 7,12-diphenylbenzo[k]fluoranthene .
  • Reaction with Singlet Oxygen: 1,3-Diphenylisobenzofuran reacts with singlet oxygen to form an endoperoxide, which subsequently decomposes into 1,2-dibenzoylbenzene .
  • Electrophilic Reactions: The compound can also participate in electrophilic reactions, such as those involving iodonium salts, leading to various adducts .

1,3-Diphenylisobenzofuran has been developed as a selective probe for detecting reactive oxygen species, particularly hydrogen peroxide. Its fluorescence properties allow for quantitative analysis of hydrogen peroxide concentrations in biological samples. The compound reacts specifically with hydrogen peroxide to produce distinct fluorescent products, making it a valuable tool for studying oxidative stress and related phenomena .

The synthesis of 1,3-diphenylisobenzofuran typically involves several steps:

  • Formation of Dihydroisobenzofuran: Starting from 4,5-dibenzoylcyclohexene, cyclization occurs with acetic anhydride.
  • Bromination: The intermediate undergoes bromine addition followed by elimination of hydrogen bromide.
  • Recyclization: The resulting product is then subjected to conditions involving zinc and acetic acid to yield the final compound .

This multi-step synthesis allows for high yields and purity of the final product.

1,3-Diphenylisobenzofuran has several applications across different fields:

  • Chemical Research: It serves as a standard reagent for the determination of singlet oxygen in various chemical systems.
  • Biological Studies: Its role as a fluorescent probe enables researchers to study oxidative stress and reactive oxygen species in biological contexts.
  • Material Science: Due to its fluorescent properties, it can be utilized in developing new materials that require specific optical characteristics .

Studies on the interactions of 1,3-diphenylisobenzofuran have shown its capability to react with various reactive nitrogen and oxygen species. These interactions are crucial for understanding its role as a chemical trap for singlet oxygen and other reactive species. The kinetics of these reactions have been extensively studied using techniques such as fluorescence spectroscopy and mass spectrometry .

Several compounds share structural or functional similarities with 1,3-diphenylisobenzofuran. Here are some notable examples:

Compound NameStructure TypeKey Features
IsobenzofuranAromaticBasic structure similar but lacks phenyl substitution.
DibenzofuranAromaticContains two benzene rings fused with a furan ring.
PhenanthrenePolycyclic Aromatic HydrocarbonExhibits similar fluorescence but different reactivity.
FluorenoneAromatic KetoneShares aromatic properties but has a ketone functional group.

Uniqueness of 1,3-Diphenylisobenzofuran

What sets 1,3-diphenylisobenzofuran apart from these similar compounds is its exceptional reactivity as a diene in Diels-Alder reactions and its specific role as a probe for detecting singlet oxygen and hydrogen peroxide. Its ability to form stable fluorescent products upon reaction with reactive species further enhances its utility in both synthetic and analytical chemistry contexts .

XLogP3

5.6

UNII

OQ2CY31MDT

Other CAS

5471-63-6

Wikipedia

1,3-diphenylisobenzofuran

Dates

Modify: 2023-08-15

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